
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is a synthetic organic compound that features both phenolic and thiazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the phenolic group: The phenolic group can be introduced via electrophilic aromatic substitution reactions.
Final coupling: The two moieties can be coupled using a suitable linker, often under basic or acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenolic or thiazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic and thiazole groups.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action for compounds like 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone would depend on its specific biological target. Generally, such compounds might:
Interact with enzymes: Inhibiting or activating enzyme activity.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(1,3-thiazol-4-yl)ethanone
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both phenolic and thiazole groups can provide a diverse range of chemical and biological interactions.
Propiedades
Número CAS |
299951-64-7 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C13H13NO3S/c1-7-11(15)4-3-10(13(7)17)12(16)5-9-6-18-8(2)14-9/h3-4,6,15,17H,5H2,1-2H3 |
Clave InChI |
UMEFGDPTBUAZGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)C(=O)CC2=CSC(=N2)C)O |
Solubilidad |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

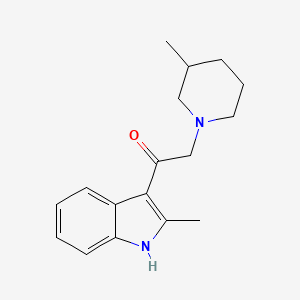
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
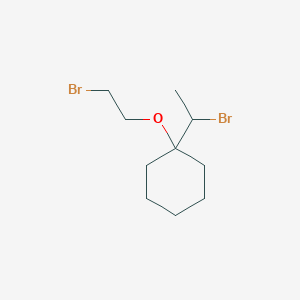
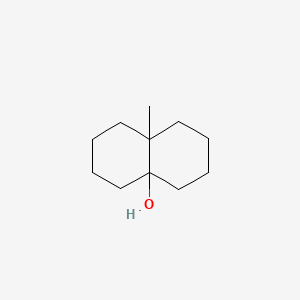
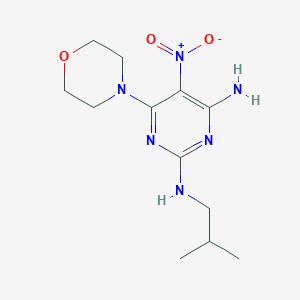
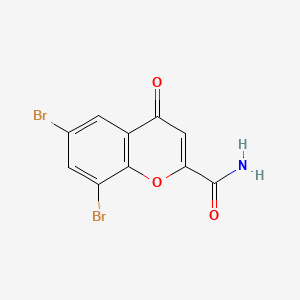

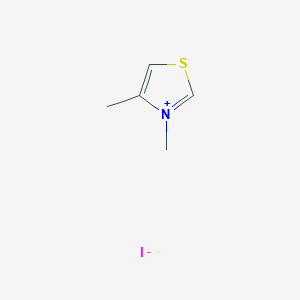
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
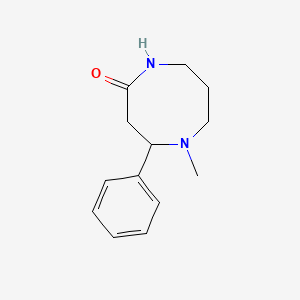

![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
